

GSK-J2 (sodium salt) experimental protocol

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Compound of Interest

Compound Name: GSK-J2 (sodium salt)

Cat. No.: B1161627

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Technical Guide: GSK-J2 (Sodium Salt)

Application Note: The Essential Negative Control for H3K27me3 Demethylase Studies

Part 1: Introduction & Mechanistic Logic The "Truth-Teller" of Epigenetic Assays

In the study of histone demethylases, specifically the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A), the validity of an inhibitor study rests entirely on the quality of its controls.

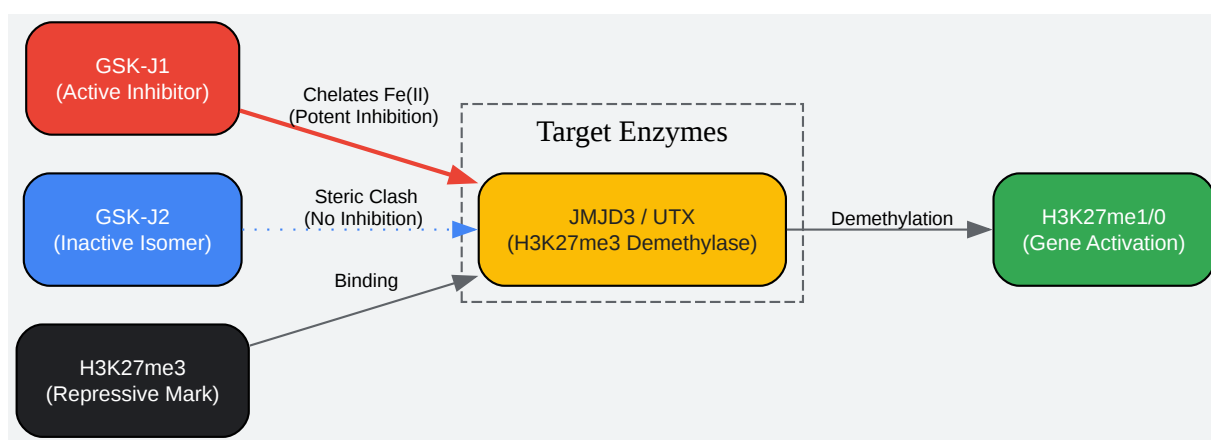
GSK-J2 (Sodium Salt) is the defining negative control for the potent inhibitor GSK-J1.

- GSK-J1: The active inhibitor.[1][2][3] It binds to the catalytic pocket of JMJD3/UTX, chelating the Fe(II) cofactor and blocking demethylation.
- GSK-J2: The inactive pyridine regio-isomer.[4][5] Due to a slight structural shift (nitrogen position on the pyridine ring), it cannot effectively coordinate the active site metal, rendering it inactive (IC50 > 100 μM) against KDM6 enzymes.

Scientific Integrity Warning: Researchers often confuse the specific roles of the GSK-J series.

- Use GSK-J2 as the negative control for Biochemical (Cell-Free) assays involving GSK-J1.
- Use GSK-J5 (the ester prodrug of J2) as the negative control for Cellular assays involving GSK-J4.
- Note: GSK-J2 is cell-impermeable (like GSK-J1) due to its carboxylate group.[4] Using GSK-J2 directly on intact cells will yield negative results due to lack of entry, not necessarily lack of potency, confounding data interpretation.

Mechanism of Action (and Inaction)[6]



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Figure 1: Mechanistic divergence between the active inhibitor GSK-J1 and the inactive control GSK-J2.[1][2][5][6] GSK-J2 fails to engage the Fe(II) center, allowing enzymatic activity to proceed.

Part 2: Physical Properties & Stock Preparation

The sodium salt form improves the handling characteristics, but DMSO remains the gold standard for stock solutions to ensure long-term stability and prevention of precipitation in aqueous buffers.

Table 1: Physicochemical Profile

Property	Specification
CAS Number	2108665-15-0 (Sodium Salt) / 1394854-52-4 (Free Acid)
Molecular Weight	~411.4 (Sodium Salt) / 389.45 (Free Acid)
Solubility	DMSO: ≥ 50 mg/mL (approx. 100 mM)
Stability	Solid: -20°C (2 years).[7] Solution: -80°C (6 months).
Appearance	Off-white to pale yellow solid

Protocol: Reconstitution (10 mM Stock)

Goal: Create a 10 mM stock solution in DMSO.

- Calculate: Determine the mass of **GSK-J2 (Sodium Salt)** in the vial.
 - Example: If you have 5 mg of GSK-J2 Na-salt (MW ~411.4).
 - Target Volume = (Mass [mg] / MW [g/mol]) / Concentration [M]
 - Volume = (5 / 411.4) / 0.01 = 1.215 mL of DMSO.
- Add Solvent: Add high-grade anhydrous DMSO to the vial.
- Vortex: Vortex moderately for 30 seconds. The sodium salt should dissolve readily.
- Aliquot: Dispense into light-protective amber tubes (50 µL aliquots) to avoid freeze-thaw cycles.
- Store: Store at -80°C immediately.

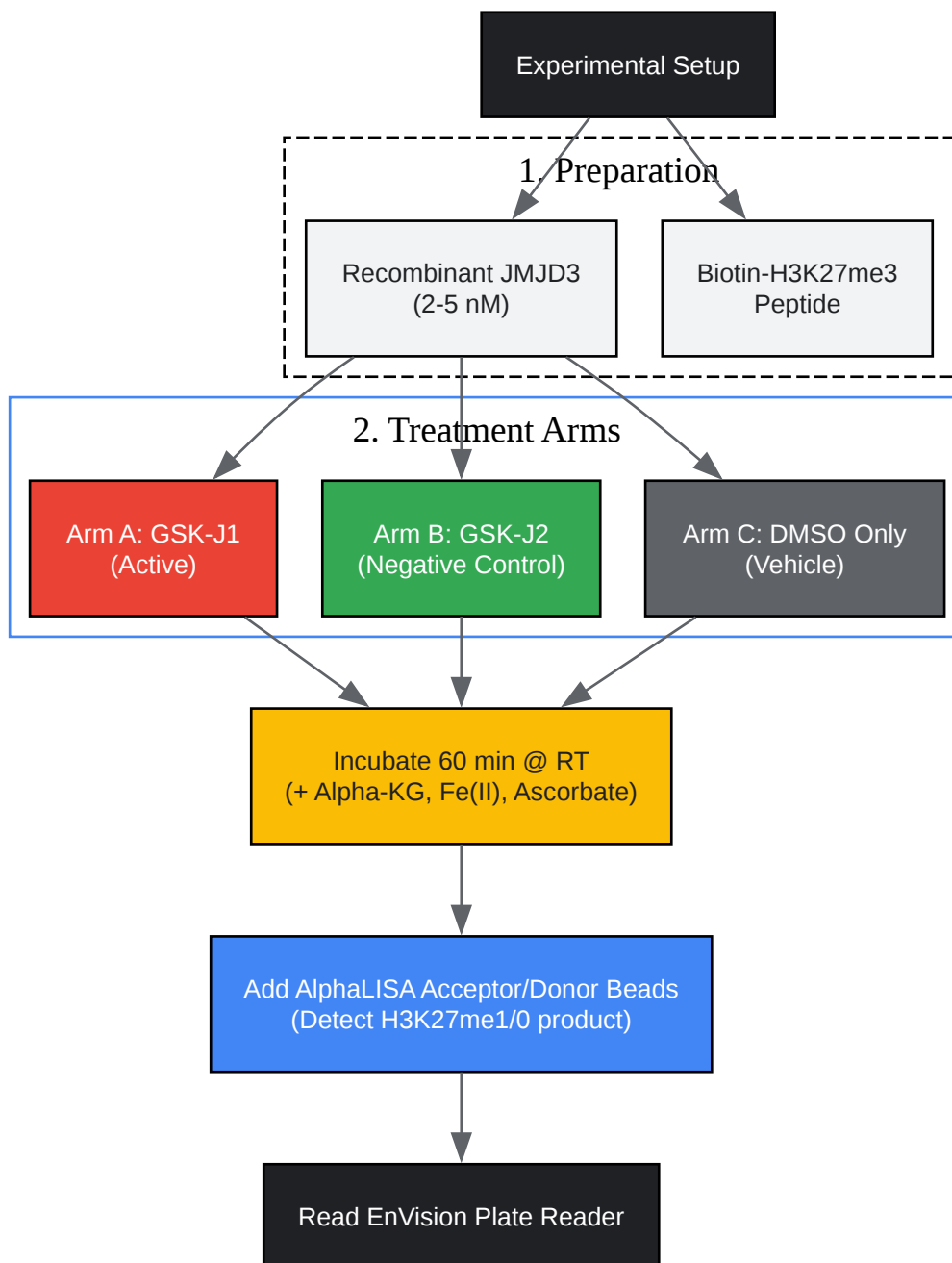
Part 3: Experimental Protocol (Biochemical Assay)

Application: Validating on-target activity of GSK-J1 in an AlphaLISA® or Mass Spectrometry Demethylase Assay.

Rationale

To prove GSK-J1 inhibits JMJD3 specifically, you must run a parallel arm with GSK-J2. If GSK-J2 inhibits the enzyme significantly at the same concentration, your assay conditions are flawed (e.g., non-specific aggregation, pH issues) or the compound is degrading.

Workflow Diagram



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Figure 2: Comparative workflow for validating demethylase inhibition. GSK-J2 serves as the critical reference point for assay specificity.

Step-by-Step Procedure (AlphaLISA Format)

Materials:

- Recombinant JMJD3 (catalytic domain).
- Substrate: Biotinylated Histone H3 (21-44) peptide methylated at K27 (H3K27me3).
- Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 μ M (NH₄)₂Fe(SO₄)₂, 1 mM α -ketoglutarate, 2 mM Ascorbate.

Steps:

- Compound Dilution:
 - Prepare a 3-fold serial dilution of GSK-J1 (Start 100 μ M down to 1 nM).
 - Prepare a matched serial dilution of GSK-J2 (Start 100 μ M down to 1 nM).
- Enzyme Mix:
 - Dilute JMJD3 to 2x final concentration (e.g., 10 nM) in Assay Buffer.
 - Dispense 5 μ L of Enzyme Mix into a 384-well OptiPlate.
- Inhibitor Addition:
 - Add 2.5 μ L of diluted GSK-J1 or GSK-J2 to respective wells.
 - Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.
- Substrate Initiation:
 - Add 2.5 μ L of Substrate Mix (Biotin-H3K27me3) to initiate the reaction.
- Incubation:

- Incubate for 60 minutes at RT.
- Detection:
 - Add AlphaLISA Acceptor beads (anti-H3K27me1 or suitable antibody) and Streptavidin Donor beads.
 - Incubate 60 minutes in the dark.
 - Read signal.[2][8]

Data Interpretation[2][5][6][8][9][10][11][12]

- GSK-J1: Should show a sigmoidal dose-response curve with an $IC_{50} \approx 60$ nM (for KDM6B).
- GSK-J2: Should show flat line (no inhibition) or extremely weak inhibition ($IC_{50} > 100$ μ M).
- Validation: If GSK-J2 shows an $IC_{50} < 10$ μ M, the assay is invalid (likely false positives due to compound aggregation or interference with AlphaLISA beads).

Part 4: Cellular Considerations (Crucial Distinction)

While this protocol focuses on GSK-J2, it is vital to address its limitation in cell culture.

Why not use GSK-J2 in cells? GSK-J2, like GSK-J1, possesses a free carboxylic acid. At physiological pH, this is ionized, preventing passive diffusion across the cell membrane.

The Correct Cellular Protocol: If you are treating live cells (macrophages, T-cells, cancer lines):

- Active Agent: Use GSK-J4 (Ethyl ester prodrug of J1).[4]
- Control Agent: Use GSK-J5 (Ethyl ester prodrug of J2).[4]
- Exception: If using permeabilized cells or nuclear lysates, **GSK-J2 (Sodium Salt)** can be used as the direct negative control.

Part 5: Troubleshooting Guide

Observation	Probable Cause	Corrective Action
GSK-J2 shows high inhibition	Non-specific aggregation (promiscuous inhibition).	Add 0.01% Triton X-100 or Tween-20 to assay buffer.
GSK-J2 shows high inhibition	Assay interference (quenching).	Check if the compound absorbs light at the AlphaLISA emission wavelength (615 nm).
Precipitation in stock	Moisture contamination.	Use anhydrous DMSO. Warm to 37°C and vortex.
No activity in GSK-J1 arm	Fe(II) oxidation.	Prepare Iron/Ascorbate solutions fresh immediately before use.

References

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- Cayman Chemical.GSK-J2 (sodium salt) Product Insert.
 - Source for physical properties and solubility d

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